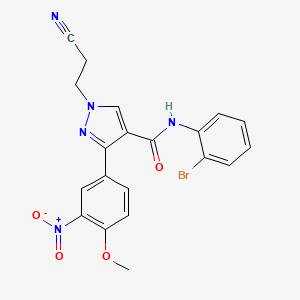![molecular formula C19H24O3 B4926897 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as EDPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDPB is a type of benzene derivative that is used in the synthesis of drugs and other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is not fully understood. However, studies have suggested that it may act as a modulator of certain proteins and enzymes in the body. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been shown to have a positive effect on cognitive function and memory. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments is its high purity and stability. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is its potential toxicity and side effects. Therefore, it is important to use caution when handling 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of research is the development of new drugs and therapies that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a building block. Another area of research is the development of new MOFs that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a ligand for gas storage and separation applications. Additionally, research could focus on the potential use of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress.
Synthesemethoden
The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 1,4-dimethylbenzene with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The product is then purified through column chromatography or recrystallization to obtain pure 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. It has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been used as a building block in the synthesis of polymers for biomedical applications.
Eigenschaften
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-13-15(2)9-10-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQSQBMCDUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Ethoxyphenoxy)propoxy]-1,4-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926816.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)


![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)

![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)